N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide (abbreviated as FBT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBT is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide”, have been found to exhibit antioxidant properties . They can act as free radical scavengers, reducing oxidative stress in biological systems .
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to have analgesic and anti-inflammatory effects . In particular, some N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives have shown promising anti-inflammatory properties .
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to have antimicrobial and antifungal activities . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial and antifungal agents .
Antiviral Activity
Thiazole compounds have also been reported to have antiviral properties . They can inhibit the replication of certain viruses, offering potential for the development of new antiviral drugs .
Diuretic Activity
Some thiazole derivatives have been found to have diuretic effects . They can increase urine production, which can be beneficial in the treatment of conditions like hypertension and edema .
Anticonvulsant Activity
Thiazole compounds have been reported to have anticonvulsant effects . They can suppress the excessive rapid firing of neurons during seizures, making them potential candidates for the development of new anticonvulsant drugs .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . They can protect neurons from damage or degeneration, offering potential for the treatment of neurodegenerative diseases .
Antitumor and Cytotoxic Activity
Thiazole compounds have been reported to have antitumor and cytotoxic effects . They can inhibit the growth of tumor cells, making them potential candidates for the development of new anticancer drugs .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-11-7-3-5-9(14(11)22-2)15(20)19-16-18-13-10(17)6-4-8-12(13)23-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQLWZXABAYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
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